molecular formula C9H6Br2S B8405649 5-Bromo-7-bromomethyl-benzo[b]thiophene

5-Bromo-7-bromomethyl-benzo[b]thiophene

Cat. No.: B8405649
M. Wt: 306.02 g/mol
InChI Key: KKJXUMMOOXUAQD-UHFFFAOYSA-N
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Description

5-Bromo-7-bromomethyl-benzo[b]thiophene (molecular formula: C₉H₇Br₂S; molecular weight: 306.03) is a di-substituted benzo[b]thiophene derivative featuring bromine at the 5-position and a bromomethyl group at the 7-position. This compound is of significant interest in medicinal chemistry and materials science due to its reactive bromine substituents, which enable diverse functionalization via cross-coupling reactions (e.g., Suzuki-Miyaura, Heck) . The bromomethyl group enhances its utility as a synthetic intermediate for further alkylation or substitution reactions.

Properties

Molecular Formula

C9H6Br2S

Molecular Weight

306.02 g/mol

IUPAC Name

5-bromo-7-(bromomethyl)-1-benzothiophene

InChI

InChI=1S/C9H6Br2S/c10-5-7-4-8(11)3-6-1-2-12-9(6)7/h1-4H,5H2

InChI Key

KKJXUMMOOXUAQD-UHFFFAOYSA-N

Canonical SMILES

C1=CSC2=C(C=C(C=C21)Br)CBr

Origin of Product

United States

Comparison with Similar Compounds

Structural and Physical Properties

The table below highlights key structural and physicochemical differences between 5-bromo-7-bromomethyl-benzo[b]thiophene and related compounds:

Compound Name Molecular Formula Molecular Weight Substituent Positions Boiling Point/Melting Point Key References
This compound C₉H₇Br₂S 306.03 Br at C5, BrCH₂ at C7 Not reported
5-Bromobenzo[b]thiophene C₈H₅BrS 213.09 Br at C5 Not reported
5-Bromo-7-methylbenzo[b]thiophene C₉H₇BrS 227.12 Br at C5, CH₃ at C7 Not reported
7-Bromo-5-methylbenzo[b]thiophene C₉H₇BrS 227.12 Br at C7, CH₃ at C5 Not reported
5-Bromobenzo[b]thiophene-2-methanol C₉H₇BrOS 243.12 Br at C5, CH₂OH at C2 Not reported

Key Observations :

  • Substituent Effects: The di-bromo substitution in this compound increases its molecular weight by ~80–90 Da compared to mono-bromo analogues (e.g., 5-bromobenzo[b]thiophene). The bromomethyl group at C7 enhances electrophilic reactivity, making it more versatile in alkylation reactions than methyl- or hydroxyl-substituted derivatives .
  • Positional Isomerism : 5-Bromo-7-methylbenzo[b]thiophene (Br at C5, CH₃ at C7) and 7-bromo-5-methylbenzo[b]thiophene (Br at C7, CH₃ at C5) are positional isomers with identical molecular weights but distinct electronic properties due to bromine’s electron-withdrawing effects .

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